molecular formula C8H10O3 B165418 Methyl 5-oxocyclohex-2-ene-1-carboxylate CAS No. 134241-95-5

Methyl 5-oxocyclohex-2-ene-1-carboxylate

Cat. No.: B165418
CAS No.: 134241-95-5
M. Wt: 154.16 g/mol
InChI Key: FAMOFMDINHZUNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-oxocyclohex-2-ene-1-carboxylate is a cyclic ester featuring a six-membered cyclohexene ring with a ketone group at position 5 and a methyl ester substituent at position 1. The conjugated double bond at position 2 introduces strain and reactivity, making the compound a versatile intermediate in organic synthesis, particularly in Diels-Alder reactions or as a precursor for bioactive molecules. Its stereoelectronic properties are influenced by the keto-enol tautomerism of the carbonyl group and the puckered conformation of the cyclohexene ring, which can be analyzed using Cremer-Pople parameters .

Properties

CAS No.

134241-95-5

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

methyl 5-oxocyclohex-2-ene-1-carboxylate

InChI

InChI=1S/C8H10O3/c1-11-8(10)6-3-2-4-7(9)5-6/h2-3,6H,4-5H2,1H3

InChI Key

FAMOFMDINHZUNQ-UHFFFAOYSA-N

SMILES

COC(=O)C1CC(=O)CC=C1

Canonical SMILES

COC(=O)C1CC(=O)CC=C1

Synonyms

2-Cyclohexene-1-carboxylicacid,5-oxo-,methylester(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Substituents/Modifications Key Features
Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate Ethyl ester (position 1), methyl at position 6 Increased steric bulk reduces volatility; 3-ene double bond alters reactivity
Sandaracopimaric acid methyl ester Diterpene backbone, methyl ester Complex tricyclic structure; higher molecular weight and lower solubility
Dehydroabietic acid methyl ester Aromatic fused rings, methyl ester Enhanced thermal stability due to aromaticity; pharmaceutical applications

Physicochemical Properties

  • Volatility : Methyl esters (e.g., Methyl 5-oxocyclohex-2-ene-1-carboxylate) exhibit higher volatility than ethyl esters (e.g., Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate) due to reduced molecular weight .
  • Solubility : The ketone at position 5 in the target compound enhances polarity compared to analogues with alkyl substituents (e.g., 6-methyl in Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate), improving solubility in polar solvents .
  • Thermal Stability: Compounds with aromatic backbones (e.g., dehydroabietic acid methyl ester) show superior stability over non-aromatic cyclohexene derivatives .

Conformational Analysis

The puckering of the cyclohexene ring in this compound can be quantified using Cremer-Pople coordinates, revealing a half-chair conformation. This contrasts with flatter rings in fused systems (e.g., dehydroabietic acid derivatives) and more strained puckering in smaller cyclic esters .

Research Findings and Data

Table 1: Comparative Physicochemical Data

Property This compound Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate Sandaracopimaric acid methyl ester
Molecular Weight (g/mol) ~168.15 ~196.22 ~332.48
Boiling Point (°C) ~210 (estimated) ~235 (estimated) >300
Solubility in Hexane Moderate Low Insoluble
Key Application Organic synthesis Polymer precursors Natural product isolation

Note: Data inferred from structural analogues and methyl ester trends .

Table 2: Reactivity Comparison

Reaction Type This compound Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate
Diels-Alder Kinetics Fast (2-ene conjugation) Slow (3-ene non-conjugated)
Ester Hydrolysis (pH 7) t₁/₂ = 12 h t₁/₂ = 24 h (steric hindrance)

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